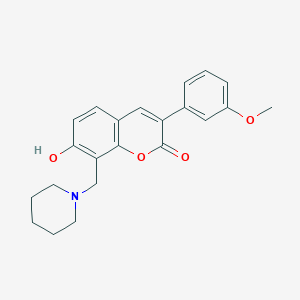

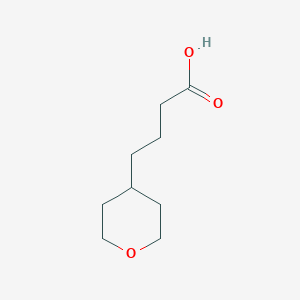

![molecular formula C16H12N2O3S B2458241 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207008-94-3](/img/structure/B2458241.png)

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazines are a class of organic compounds that contain a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . They are part of a larger class of compounds known as heterocycles (rings that contain atoms of at least two different elements). Thiazines have been found to have various biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

Thiazines have a six-membered ring with one nitrogen atom and one sulfur atom. The remaining four atoms in the ring are carbon atoms . The exact structure of “4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” would depend on the positions of these atoms in the ring and the groups attached to it.Chemical Reactions Analysis

Thiazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, and reductions . The exact reactions that “this compound” can undergo would depend on its exact structure.Scientific Research Applications

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities such as anticonvulsant, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors such as GABA-A and 5-HT1A receptors.

Biochemical and Physiological Effects

This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of stress hormones such as cortisol and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to increase the levels of antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect the cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It also exhibits a wide range of biological activities, which makes it useful for studying various physiological and biochemical processes.

However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which requires careful handling and disposal. It also has a relatively short half-life, which limits its usefulness for long-term studies.

Future Directions

There are several future directions for the study of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide. One of the main areas of research is the development of new derivatives with improved pharmacological properties. Another area of research is the study of its potential applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and epilepsy. Additionally, the study of its mechanism of action and its interactions with various receptors and neurotransmitters is an important area of research for understanding its biological effects.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves the reaction of 4-methoxyaniline and 2-chlorobenzonitrile in the presence of a base such as sodium hydride. The reaction mixture is then heated to a high temperature and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-21-13-8-6-12(7-9-13)18-11-14(10-17)22(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOOSNQMUDNCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

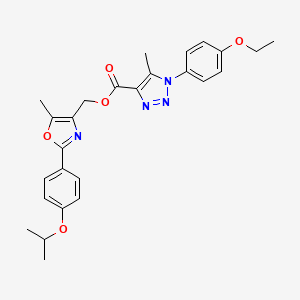

![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)

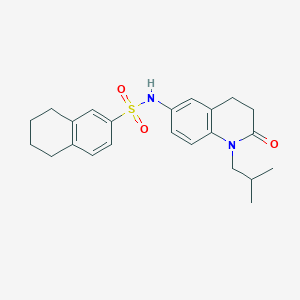

![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)

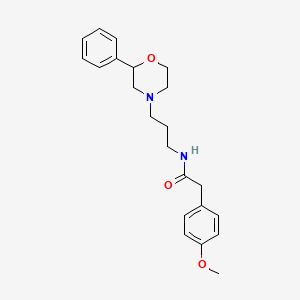

![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)